molecular formula C13H21NO2S B2791624 N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE CAS No. 1797159-50-2

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE

Cat. No.: B2791624
CAS No.: 1797159-50-2
M. Wt: 255.38
InChI Key: LKKGQYULKKRMSO-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound offered for non-human research applications. This molecule features a hybrid structure incorporating a 5-methylthiophene moiety, a methoxyethyl linker, and a 2,2-dimethylpropanamide (pivalamide) group. The integration of the thiophene heterocycle, a common motif in medicinal chemistry, alongside the sterically hindered pivalamide group, makes this compound a valuable intermediate for researchers in drug discovery and organic synthesis. It can be utilized in the development of structure-activity relationships (SAR), as a building block for more complex molecular architectures, or in material science research. The compound is provided with guaranteed high purity and quality. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-9-6-7-11(17-9)10(16-5)8-14-12(15)13(2,3)4/h6-7,10H,8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKGQYULKKRMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 2-methoxy-5-methylthiophene with appropriate reagents to introduce the pivalamide group. One common method involves the use of pivaloyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide may exhibit antimicrobial properties. Research has shown that modifications in the thiophene ring can enhance binding affinity to microbial targets, suggesting potential use in developing new antimicrobial agents.

Case Study: Interaction with Enzymes

Research on the interaction of this compound with specific enzymes involved in microbial resistance has shown promising results. The compound's structure allows it to bind effectively to active sites of certain enzymes, potentially inhibiting their activity and offering a pathway for therapeutic development against resistant strains of bacteria.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Studies have indicated that similar compounds can modulate inflammatory pathways by interacting with receptors involved in inflammatory responses.

Case Study: Pharmacokinetics

Detailed pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles. Initial findings suggest favorable pharmacokinetic properties that could support its development as a therapeutic agent.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Thin Film Transistors

Research has demonstrated that thin films made from this compound exhibit good charge transport properties. These findings indicate potential applications in the development of high-performance organic thin-film transistors.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The methoxy and methyl groups on the thiophene ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related amide derivatives, as illustrated below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents Research Status/Availability
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide (Target Compound) C₁₃H₂₁NO₂S* ~263.38* Thiophene, methoxy ether, pivalamide 5-Methylthiophen-2-yl, methoxyethyl Limited public data; synthesis likely
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide C₂₂H₂₂BrNO₃ 428.33 Furan, bromophenyl, methoxyethyl 4-Bromophenyl, 4-methoxyphenyl Rare; no analytical data (Sigma-Aldrich)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...† C₃₄H₄₂N₄O₅ (estimated) ~610.72 Phenoxy, hydroxyl, tetrahydropyrimidinone 2,6-Dimethylphenoxy, diphenylhexan Pharmacopeial reference; complex stereochemistry

*Estimated based on structural analysis; exact data unavailable.
†Abbreviated for clarity; full name in .

Key Comparison Points

Structural Complexity: The target compound features a simpler scaffold compared to the pharmacopeial compounds (e.g., ), which contain multiple stereocenters, hydroxyl groups, and extended aliphatic chains. This simplicity may enhance synthetic accessibility but reduce target specificity in biological systems . In contrast, the Sigma-Aldrich compound () shares the amide backbone but incorporates a bromophenyl-furan system, contributing to higher molecular weight (428.33 vs.

Functional Group Diversity: The 5-methylthiophen-2-yl group in the target compound provides π-electron-rich aromaticity, which may influence binding interactions in catalysis or receptor engagement. This contrasts with the 4-bromophenyl-furyl group in , where bromine adds electronegativity and steric bulk .

Synthetic Considerations :

  • The target compound’s synthesis likely involves straightforward amide coupling between 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine and pivaloyl chloride. In contrast, ’s compounds require multi-step protocols due to stereochemical complexity and polyfunctional intermediates .

The pharmacopeial compounds () are well-documented but tailored for specialized applications (e.g., enantioselective synthesis). The target compound’s research status remains unclear, suggesting a gap in published studies .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This compound features a unique structural arrangement that includes a thiophene ring and methoxy groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 363.45 g/mol. The presence of the thiophene ring enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight363.45 g/mol
StructureContains thiophene and methoxy groups

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group may inhibit certain enzymes or receptors, while the thiophene ring could facilitate binding to various biological molecules, enhancing its therapeutic effects.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of related compounds in various cancer cell lines, providing insights into the potential efficacy of this compound:

  • Cell Line Sensitivity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against neuroblastoma and glioblastoma cell lines. For example, one study reported lethal concentrations (LC50) significantly lower than those of established chemotherapeutics, indicating a promising therapeutic index .
    Cell LineCompoundLC50 (nM)
    BECompound 118.9
    U87Compound 1200
    SKCompound 3>3000
    The data suggest that this compound may have comparable or superior activity against resistant cancer cells.

Mechanistic Insights

The mechanism by which these compounds exert their cytotoxic effects involves cell cycle arrest and apoptosis. For instance, treatments with related compounds resulted in significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression . Morphological assessments revealed signs of apoptosis in treated cells, such as increased nuclear size heterogeneity and disrupted nuclear envelopes.

Case Studies

Several case studies have highlighted the potential applications of compounds related to this compound in clinical settings:

  • Targeted Therapy : One study utilized dendrimer-based platforms to encapsulate anticancer drugs for targeted delivery to cancer cells overexpressing specific receptors . This approach emphasizes the importance of optimizing delivery mechanisms for enhancing the efficacy of compounds like this compound.

Q & A

Basic Questions

Q. What are effective synthetic routes for N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide?

  • Methodology :

  • Step 1 : React 5-methylthiophen-2-yl methanol with methoxyethylamine under reflux in ethanol to form the methoxy-thiophene ethylamine intermediate. This mirrors condensation strategies used in naphthalene benzamide synthesis .
  • Step 2 : Introduce 2,2-dimethylpropanoyl chloride via acylation in dichloromethane with triethylamine as a base, analogous to methods for N-[(2-methoxyphenyl)methyl]-2,2-dimethylpropanamide .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How can the compound’s structure be characterized using spectroscopic methods?

  • Analytical Workflow :

  • 1^1H NMR : Identify methoxy protons (δ ~3.2–3.5 ppm), thiophene aromatic protons (δ ~6.8–7.2 ppm), and amide NH (δ ~5.5–6.0 ppm, broad). Compare with structurally similar sulfonamides .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and methoxy C-O stretch (~1250 cm1^{-1}) .
  • Mass Spectrometry : Use EI-MS to detect molecular ion peaks and fragmentation patterns, as demonstrated for naphthalene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar amides?

  • Case Study :

  • Discrepancies in 13^{13}C NMR shifts for methoxy groups (e.g., δ 52–55 ppm vs. δ 42–45 ppm) may arise from solvent polarity or hydrogen bonding. Re-run spectra in deuterated DMSO vs. CDCl3_3 to assess solvent effects .
  • Cross-validate using X-ray crystallography (if crystalline) or computational modeling (DFT) to correlate experimental and theoretical shifts .

Q. What is the structure-activity relationship (SAR) of the thiophene moiety in modulating biological activity?

  • Experimental Design :

  • Synthesize analogs with varying substituents (e.g., 5-bromo or 5-ethoxy thiophene) and test for enzyme inhibition (e.g., cytochrome P450). Use kinetic assays to compare IC50_{50} values .
  • Computational Docking: Perform molecular dynamics simulations to evaluate binding affinity differences in thiophene-modified analogs .
    • Data Interpretation : Increased electron density from methyl groups (as in 5-methylthiophene) may enhance π-π stacking with aromatic residues in target proteins .

Q. How can impurities in the compound be systematically identified and quantified?

  • Protocol :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.1% for individual impurities) .
  • LC-MS : Characterize unknown impurities by comparing fragmentation patterns to known degradation products (e.g., hydrolyzed amide or oxidized thiophene derivatives) .

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